6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine
Overview
Description
6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic reticulum calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membrane, which are vital for cellular functions .
Mode of Action
This compound interacts with its targets by inhibiting the sodium-potassium ATPase and stimulating the SERCA-2 . This dual action leads to an increase in intracellular calcium concentration, thereby improving contractility and diastolic relaxation .
Biochemical Pathways
The compound affects the calcium signaling pathway, which is essential for muscle contraction and relaxation . By inhibiting sodium-potassium ATPase, it prevents the efflux of sodium ions and the influx of potassium ions . Simultaneously, by stimulating SERCA-2, it enhances the reuptake of calcium ions into the sarcoplasmic reticulum . These actions result in an increased concentration of calcium ions in the cytosol, enhancing the contractility of the cardiac muscle .
Result of Action
The molecular and cellular effects of this compound’s action include improved contractility and diastolic relaxation . These effects can potentially be beneficial in the treatment of conditions like acute heart failure syndromes .
Biochemical Analysis
Biochemical Properties
6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors . This interaction is crucial for its application in drug delivery and protein labeling.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the levels of intracellular metabolites and proteins, thereby impacting cellular metabolism . Additionally, it can alter cell signaling pathways, leading to changes in gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it is commonly used as a spacer/linker in the synthesis of bioconjugate materials, which involves binding interactions with specific biomolecules . These interactions are essential for its role in drug delivery and protein labeling.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that it is stable under certain conditions but can degrade over time, leading to changes in its efficacy . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of similar compounds can cause systemic toxicity and local site effects . It is essential to determine the optimal dosage to minimize adverse effects while maximizing its therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it has been shown to modify metabolic pathways, including purine metabolism and ferroptosis . These interactions are crucial for its role in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes and distributed to various cellular compartments. Studies have shown that it is miscible with water in all proportions, facilitating its transport within cells . Additionally, it can interact with specific binding proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been used as a receptor chain in the preparation of fluorescent zinc sensors, which involves its localization to specific cellular compartments . These interactions are crucial for its role in cellular function and metabolism.
Properties
IUPAC Name |
6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-12(2)7-5-8(11-6-10-7)13-4-3-9/h5-6H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOFYNJFKAZFRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.